methylidyne[(1S)-1-phenylethyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidyne[(1S)-1-phenylethyl]azanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylidyne[(1S)-1-phenylethyl]azanium typically involves the reaction of a methylidyne radical with a phenylethylamine derivative. The reaction conditions often require a controlled environment to ensure the stability of the methylidyne radical, which is highly reactive. Common methods include photodissociation of precursor molecules to generate the methylidyne radical, followed by its reaction with the phenylethylamine derivative under low-temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale photodissociation processes using specialized equipment to generate the methylidyne radical in a controlled manner. The reaction is then carried out in a continuous flow reactor to ensure consistent production and high yield .
Chemical Reactions Analysis
Types of Reactions
Methylidyne[(1S)-1-phenylethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methylidyne[(1S)-1-phenylethyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reactive intermediate in organic synthesis and as a model compound for studying radical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methylidyne[(1S)-1-phenylethyl]azanium involves its interaction with molecular targets through radical reactions. The compound’s highly reactive methylidyne group can insert into chemical bonds, leading to the formation of new products. The molecular pathways involved include radical addition and abstraction reactions, which are facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methylidyne[(1S)-1-phenylethyl]azanium include:
Methylidyne radical (CH): A simpler form of the compound with a single hydrogen atom bonded to a carbon atom.
Methylene (CH2): Another related compound with two hydrogen atoms bonded to a carbon atom.
Carbyne ©: A highly reactive carbon species with three unpaired electrons.
Uniqueness
This compound is unique due to its complex structure, which combines the reactivity of the methylidyne radical with the stability provided by the phenylethyl group.
Properties
Molecular Formula |
C9H10N+ |
---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methylidyne-[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C9H10N/c1-8(10-2)9-6-4-3-5-7-9/h2-8H,1H3/q+1/t8-/m0/s1 |
InChI Key |
SMHCCBOPVLKLFH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[N+]#C |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.